molecular formula C19H23ClFN3O2 B5035898 3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide

3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide

Cat. No.: B5035898
M. Wt: 379.9 g/mol
InChI Key: ZQIMPSBLPZCLGV-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated and fluorinated phenyl ring, a methyl group, a piperidinyl group, and an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloro-6-fluorophenol with 5-methylisoxazole-4-carboxylic acid to form an intermediate compound. This intermediate is then reacted with 1-(propan-2-yl)piperidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClFN3O2/c1-11(2)24-9-7-13(8-10-24)22-19(25)16-12(3)26-23-18(16)17-14(20)5-4-6-15(17)21/h4-6,11,13H,7-10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIMPSBLPZCLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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